molecular formula C10H14Cl2O8Sn B14542686 2,2'-(Dichlorostannanediyl)dipentanedioic acid CAS No. 62277-52-5

2,2'-(Dichlorostannanediyl)dipentanedioic acid

Cat. No.: B14542686
CAS No.: 62277-52-5
M. Wt: 451.83 g/mol
InChI Key: ORMXZOFGTBMVTF-UHFFFAOYSA-L
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Description

2,2’-(Dichlorostannanediyl)dipentanedioic acid is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of tin (Sn) atoms bonded to organic groups, specifically two pentanedioic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Dichlorostannanediyl)dipentanedioic acid typically involves the reaction of tin(IV) chloride with pentanedioic acid in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

SnCl4+2C5H8O4(C5H8O4)2SnCl2+2HCl\text{SnCl}_4 + 2 \text{C}_5\text{H}_8\text{O}_4 \rightarrow \text{(C}_5\text{H}_8\text{O}_4\text{)}_2\text{SnCl}_2 + 2 \text{HCl} SnCl4​+2C5​H8​O4​→(C5​H8​O4​)2​SnCl2​+2HCl

Industrial Production Methods

Industrial production of 2,2’-(Dichlorostannanediyl)dipentanedioic acid may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Dichlorostannanediyl)dipentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.

    Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state tin compounds.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Organotin derivatives with various functional groups.

Scientific Research Applications

2,2’-(Dichlorostannanediyl)dipentanedioic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organotin compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Dichlorostannanediyl)dipentanedioic acid involves its interaction with molecular targets, such as enzymes or receptors. The tin center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include:

    Coordination Chemistry: Formation of coordination complexes with metal ions or organic molecules.

    Catalysis: Acting as a catalyst in chemical reactions, facilitating the transformation of substrates.

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin dichloride (DBTDC): Another organotin compound with similar reactivity but different applications.

    Dimethyltin dichloride (DMTDC): Similar structure but with methyl groups instead of pentanedioic acid moieties.

    Tributyltin chloride (TBTCl): Contains three butyl groups and is used in different industrial applications.

Uniqueness

2,2’-(Dichlorostannanediyl)dipentanedioic acid is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in research and industry.

Properties

CAS No.

62277-52-5

Molecular Formula

C10H14Cl2O8Sn

Molecular Weight

451.83 g/mol

IUPAC Name

2-[dichloro(1,3-dicarboxypropyl)stannyl]pentanedioic acid

InChI

InChI=1S/2C5H7O4.2ClH.Sn/c2*6-4(7)2-1-3-5(8)9;;;/h2*2H,1,3H2,(H,6,7)(H,8,9);2*1H;/q;;;;+2/p-2

InChI Key

ORMXZOFGTBMVTF-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)O)C(C(=O)O)[Sn](C(CCC(=O)O)C(=O)O)(Cl)Cl

Origin of Product

United States

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